2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC18664083

Molecular Formula: C10H6ClN3O3S

Molecular Weight: 283.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6ClN3O3S |

|---|---|

| Molecular Weight | 283.69 g/mol |

| IUPAC Name | 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C10H6ClN3O3S/c11-7-4-2-1-3-6(7)9(15)13-10-12-5-8(18-10)14(16)17/h1-5H,(H,12,13,15) |

| Standard InChI Key | QOMKVOBREOBFKL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

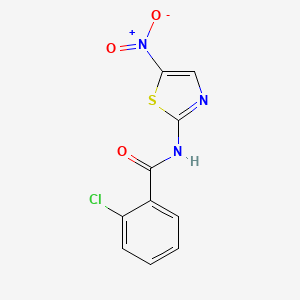

2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide consists of a benzamide moiety linked to a 5-nitrothiazole ring via an amide bond. The benzene ring contains a chlorine substituent at the ortho position, while the thiazole ring features a nitro group at the fifth position (Figure 1). This arrangement creates a planar structure conducive to π-π stacking interactions, a feature often associated with DNA intercalation in anticancer agents.

Table 1: Physicochemical Properties of 2-Chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆ClN₃O₃S | |

| Molecular Weight (g/mol) | 283.69 | |

| CAS Number | 69819-38-1 | |

| IUPAC Name | 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |

| Density | Not reported | - |

| Solubility | Insufficient data | - |

Spectroscopic Features

While experimental spectral data for this compound are unavailable in the reviewed literature, analogous thiazole derivatives exhibit characteristic infrared (IR) absorption bands:

-

N-H stretch: 3250–3300 cm⁻¹ (amide)

-

C=O stretch: 1680–1700 cm⁻¹ (benzamide)

-

NO₂ asymmetric stretch: 1520–1560 cm⁻¹ .

Nuclear magnetic resonance (NMR) spectra of related compounds show distinct proton environments: -

Thiazole H-4: δ 7.8–8.2 ppm (singlet)

-

Aromatic protons: δ 7.2–8.0 ppm (multiplet).

Synthetic Methodologies

General Thiazole Synthesis

Thiazole derivatives are typically synthesized via:

-

Hantzsch Thiazole Synthesis: Condensation of α-haloketones with thioureas or thioamides.

-

Cyclization Reactions: Using Lawesson’s reagent or phosphorus pentasulfide to form the thiazole ring.

For 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, a plausible route involves:

-

Nitration of 2-aminothiazole to introduce the nitro group.

-

Coupling with 2-chlorobenzoyl chloride via nucleophilic acyl substitution.

Table 2: Synthetic Precursors for Analogous Thiazole Derivatives

| Compound | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 4-bromophenylthiourea, chloroacetyl chloride | 68 | |

| 5-chloro-2-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide | 4-propoxyphenyl isothiocyanate, 5-chloro-2-nitrobenzoyl chloride | 72 |

Biological Activities and Mechanisms

Enzyme Inhibition

Recent studies on 2-aminothiazole sulfonamides reveal:

-

α-Glucosidase inhibition: IC₅₀ = 20.34–37.20 μM .

The nitro group in 2-chloro-N-(5-nitro-1,3-thiazol-2-yl)benzamide may enhance electron-withdrawing effects, potentiating enzyme binding.

Receptor Modulation

N-(Thiazol-2-yl)-benzamide analogs act as negative allosteric modulators (NAMs) of the Zinc-Activated Channel (ZAC), with:

-

Selectivity over 5-HT₃, GABAₐ, and glycine receptors .

This suggests potential applications in neurological disorders linked to zinc dysregulation.

Table 3: Biological Activities of Selected Thiazole Analogs

| Compound | Activity (IC₅₀/EC₅₀) | Target |

|---|---|---|

| TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) | 1.8 μM (ZAC antagonism) | Zinc-Activated Channel |

| Compound 36 (2-aminothiazole sulfonamide) | 14.06 μM (urease inhibition) | Jack bean urease |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | 4 μg/mL (antibacterial) | Staphylococcus aureus |

Pharmacological Applications and Challenges

Drug Development Prospects

-

Antimicrobial agents: Structural analogs show potency against multidrug-resistant pathogens .

-

Anticancer candidates: Thiazole derivatives induce apoptosis via Bcl-2/Bax pathway modulation.

-

Neurological therapeutics: ZAC modulation could address epilepsy or neuropathic pain .

Pharmacokinetic Considerations

-

Lipophilicity: LogP = ~3.98 (estimated for analog 2-chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) suggests moderate blood-brain barrier permeability.

-

Metabolic stability: Nitro groups may undergo hepatic reduction to reactive intermediates, necessitating prodrug strategies.

Comparative Analysis with Structural Analogs

Table 4: Structural and Functional Comparison

The ortho-chloro and nitro groups optimize steric and electronic interactions with biological targets, while aryl substitutions (e.g., propoxyphenyl) improve pharmacokinetic profiles.

Future Research Directions

-

Activity Profiling: Systematic evaluation against ESKAPE pathogens and cancer cell lines.

-

Structural Optimization: Introducing sulfonamide or heteroaryl groups to enhance solubility .

-

Mechanistic Studies: Crystallographic analysis of ZAC-thiazole complexes .

-

Toxicological Assessments: In vivo safety profiling in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume